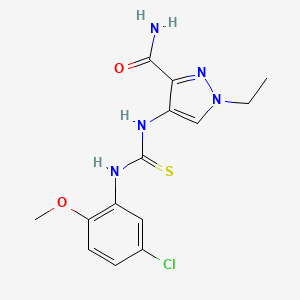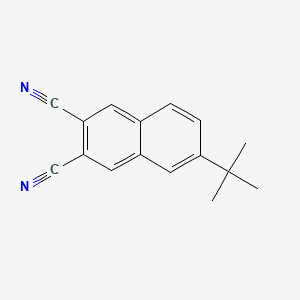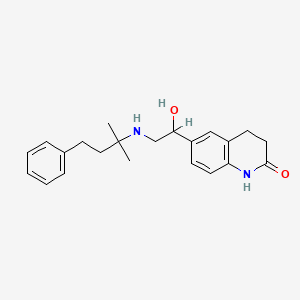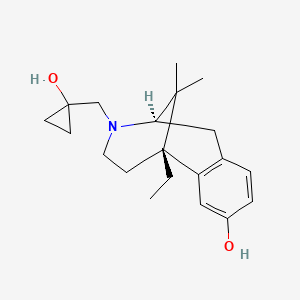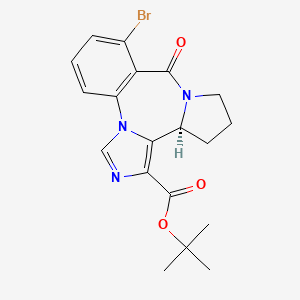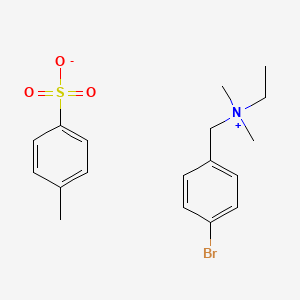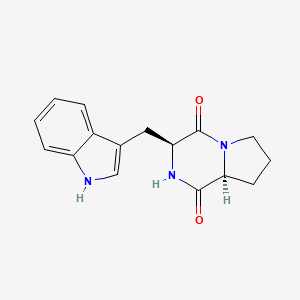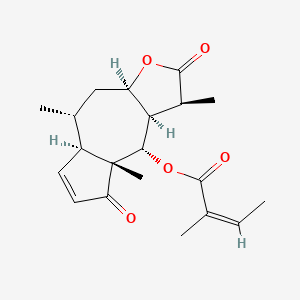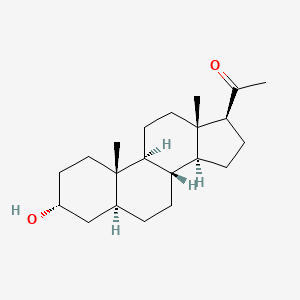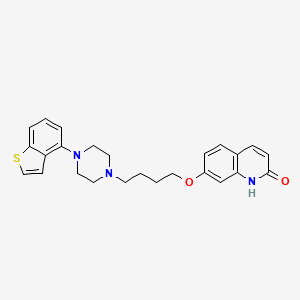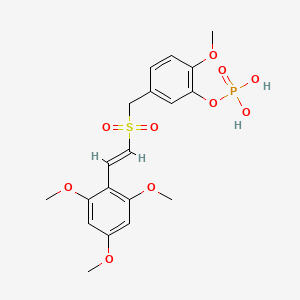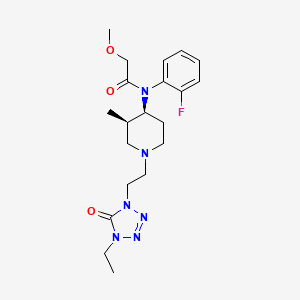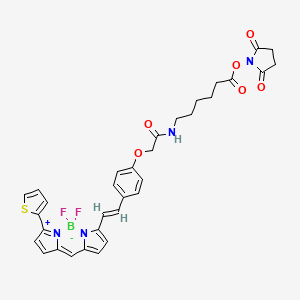
Bodipy 630/650-X
Vue d'ensemble
Description
BDP 630/650 is a borondipyrromethene fluorophore that has a high molar extinction coefficient, excellent quantum yield, and a relatively long lifetime of the excited state. Due to it, this fluorophore is useful for fluorescence polarization assays that allow to detect binding between molecules. This is an amine reactive NHS ester. It contains an aminohexanoyl linker between the fluorophore and the reactive group.
Applications De Recherche Scientifique
Biochemical Applications
Fluorescent Adenosine Receptor Agonists : Bodipy 630/650™ has been used to create fluorescent conjugates of adenosine receptor ligands, aiding in selective labeling of the human adenosine A1-receptor in living cells (Dale, Hill, & Kellam, 2012).
Functionalizable Protein-Resistant Monolayers : The use of Bodipy X-650/665 in the detection of protein−ligand interactions at surfaces is significant, providing insights into biospecific interactions (Sekar, Hampton, Buranda, & López, 1999).
Photophysical and Optoelectronic Applications
Photophysical Properties : Bodipy dyes, including Bodipy 630/650-X, are recognized for their diverse photophysical processes and applications in optoelectronics and biophotonics (Bañuelos, 2016).
Triplet Excited State Studies : Research into the triplet excited state of Bodipy is crucial for applications in photodynamic therapy, photocatalysis, and triplet-triplet annihilation upconversion (Zhao, Xu, Yang, Wang, & Zhong, 2015).
Microscopy and Imaging
- Single Molecule Colocalization : Bodipy 630/650 has been used in spectrally resolved fluorescence lifetime imaging microscopy (SFLIM) for determining distances between fluorophores below the resolution limit of conventional light microscopy (Heinlein et al., 2005).
Material Science
Multimodal Tools for Life Sciences : Metal-based Bodipy derivatives have been developed as multimodal tools, finding applications in medical purposes like theranostics and photodynamic therapy (Bertrand et al., 2018).
Aggregation-Induced Emission : Bodipy dyes with aggregation-induced emission have been investigated for their structure-activity relationship and potential applications in organic optoelectronic materials and bioimaging technology (Liu, Jiang, Yan, & Wang, 2019).
Energy Conversion
- Solar Cells and Photonic Devices : Bodipy-based molecules have been explored as active materials in solar cells and photonic devices, with a focus on their photophysical and optoelectronic properties (Squeo, Ganzer, Virgili, & Pasini, 2020).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31BF2N4O6S/c35-34(36)38-24(11-12-25(38)21-26-13-16-28(39(26)34)29-5-4-20-47-29)10-7-23-8-14-27(15-9-23)45-22-30(41)37-19-3-1-2-6-33(44)46-40-31(42)17-18-32(40)43/h4-5,7-16,20-21H,1-3,6,17-19,22H2,(H,37,41)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBGLTNFAMQEEZ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31BF2N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BDP 630/650 X NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol](/img/structure/B1667770.png)
![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)
